

Summary of Lenvatinib Pharmacokinetic Parameters

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Compound Focus: Lenvatinib Mesylate

CAS No.: 857890-39-2

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Parameter	Summary of Findings
Absorption	Rapidly absorbed; T_{max} 1-4 hours. High-fat meal delays T_{max} but does not significantly affect overall exposure (AUC) [1] [2].
Distribution	High plasma protein binding (98-99%), primarily to albumin. Volume of distribution ranges from 50.5 L to 163.0 L [1] [2].
Metabolism	Extensively metabolized, primarily by the CYP3A4 enzyme in the liver (>80%), and also by aldehyde oxidase [1] [2].
Excretion	Mainly via feces (64%), with about 25% recovered in urine [1] [2].
Elimination Half-life	Approximately 28 hours, supporting once-daily dosing [1] [2].
Apparent Clearance (CL/F)	6.56 L/h, with low inter-individual variability (25.5% CV) [3].

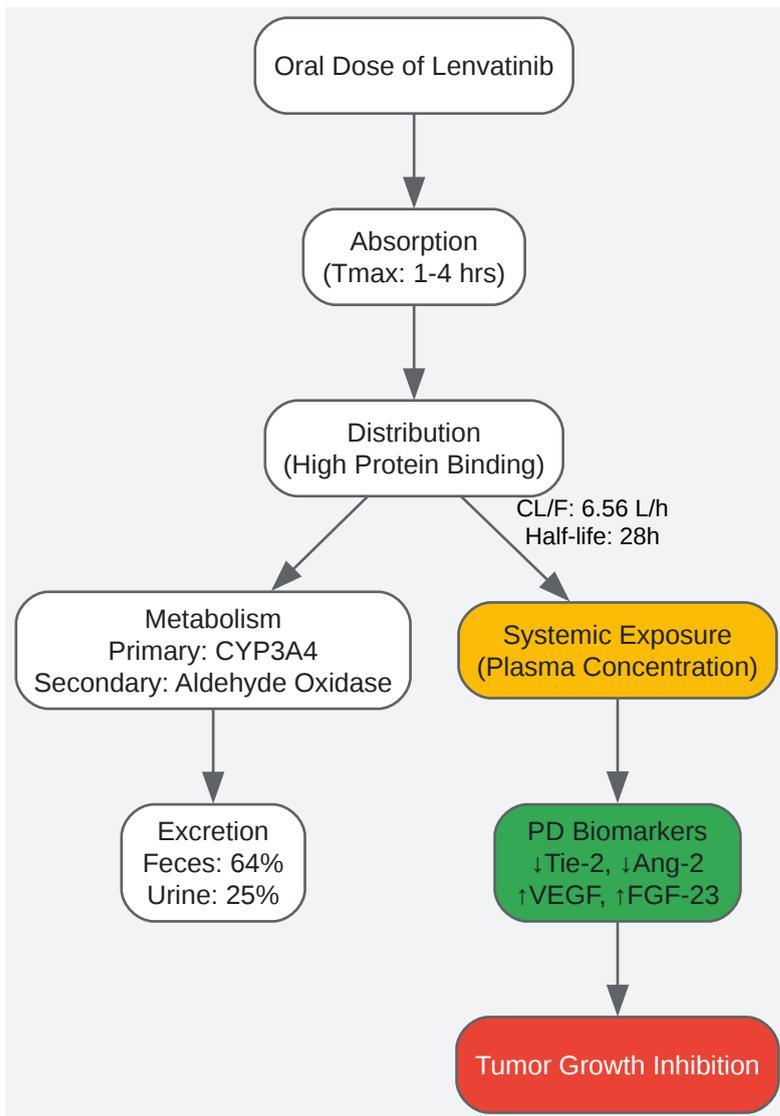
Key Experimental Protocols and Methodologies

The robust pharmacokinetic model for lenvatinib was established through large-scale, population-based analyses. Here are the methodologies from two pivotal studies that generated the data in the table.

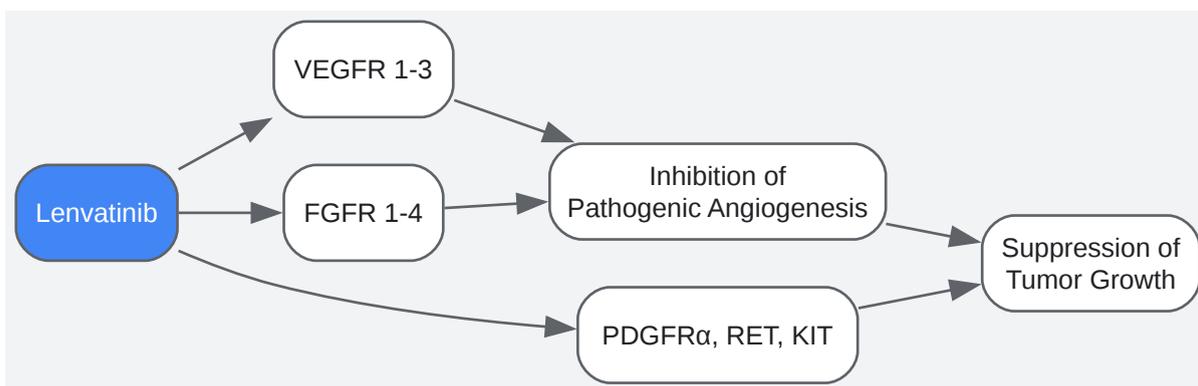
- **Study 1: Population PK Model (Gupta et al.)**
 - **Objective:** To characterize the PK profile of lenvatinib and identify factors causing inter-individual variability [3].
 - **Data Source:** Pooled data from **15 clinical studies** (8 Phase 1 in healthy subjects, 4 Phase 1 in solid tumors, 2 Phase 2 in thyroid cancer, 1 Phase 3 in RR-DTC) [3].
 - **Subjects:** 779 individuals receiving 3.2–32 mg oral lenvatinib [3].
 - **Modeling:** The PK was best described by a **linear three-compartment model** with simultaneous first- and zero-order absorption. The analysis was performed using **NONMEM software** [3].
 - **Covariate Analysis:** The effects of body weight, liver function markers, and concomitant CYP3A4 inducers/inhibitors on clearance were found to be statistically significant but **not clinically relevant**, indicating no need for routine dose adjustment based on these factors [3].
- **Study 2: PK/PD Model for Biomarkers and Tumor Response**
 - **Objective:** To establish quantitative relationships between lenvatinib exposure, longitudinal serum biomarker data, and changes in tumor size [4].
 - **Data Source:** Data from 558 patients with radioiodine-refractory differentiated thyroid cancer (RR-DTC) in Phase II/III trials [4].
 - **Bioanalysis:** Serum levels of biomarkers (VEGF, Ang-2, Tie-2, FGF-23) were measured using commercially available **enzyme-linked immunosorbent assays (ELISA)** [4].
 - **Modeling:** A **tumor growth inhibition E_{max} model** was developed. The model identified that, in addition to lenvatinib exposure, the model-predicted relative changes over time for **Tie-2 and Ang-2** were significant predictors of tumor response [4].

Mechanistic and Exposure-Response Pathways

The following diagrams illustrate the key pharmacokinetic and pharmacodynamic relationships of lenvatinib, based on the models described in the research.



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Research Implications and Future Directions

The established PK models are highly valuable for drug development and clinical application.

- **Dosing Strategy:** The predictable PK profile and 28-hour half-life robustly support **once-daily dosing**, improving patient compliance [1] [3].
- **Exposure-Response for Combination Therapy:** As lenvatinib is increasingly used with immunotherapies (e.g., pembrolizumab), understanding its exposure-based safety profile is crucial. One analysis suggested that most gastrointestinal adverse events occur within the first month, informing optimal monitoring schedules [5].
- **Addressing Resistance:** Research into lenvatinib resistance mechanisms, such as epithelial-mesenchymal transition (EMT) and ferroptosis, is ongoing. A precise understanding of its pharmacokinetics is a foundational step for developing strategies to overcome resistance [1].

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